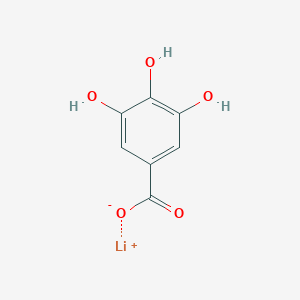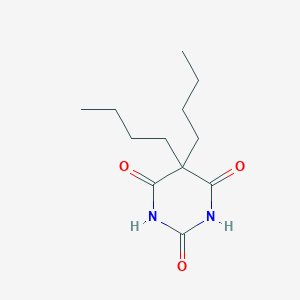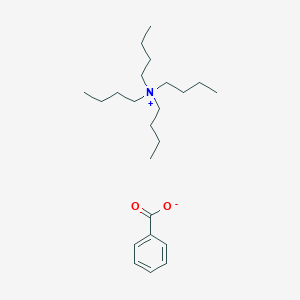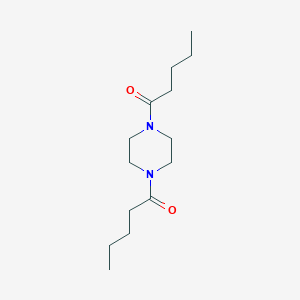
Piperazine, 1,4-divaleryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-divaleryl-, also known as Piperazine DVA, is a chemical compound that has gained attention due to its potential applications in the field of medicinal chemistry. It is a derivative of piperazine and has two valeryl groups attached to the nitrogen atoms of the piperazine ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-divaleryl- DVA is not fully understood. It is believed to act on the GABAergic system by increasing the release of GABA and enhancing its activity at the GABA-A receptor. This results in an increase in inhibitory neurotransmission, which may be responsible for its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Piperazine, 1,4-divaleryl- DVA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which may be responsible for its anxiolytic and antidepressant effects. The compound has also been shown to increase the levels of acetylcholine in the brain, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1,4-divaleryl- DVA has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it has shown promising results in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have potential side effects that need to be further studied.
Orientations Futures
There are several future directions for the study of Piperazine, 1,4-divaleryl- DVA. One direction is to further study its mechanism of action and to design experiments to study its effects on different neurotransmitter systems. Another direction is to investigate its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, the compound's potential use as an antimicrobial and antifungal agent needs to be further explored.
Méthodes De Synthèse
The synthesis of Piperazine, 1,4-divaleryl- DVA involves the reaction of piperazine with two equivalents of valeryl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Piperazine, 1,4-divaleryl- DVA as a white solid. Other methods of synthesis include the reaction of piperazine with valeric acid in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
Piperazine, 1,4-divaleryl- DVA has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, Piperazine, 1,4-divaleryl- DVA has been shown to possess antimicrobial and antifungal properties.
Propriétés
Numéro CAS |
18903-08-7 |
|---|---|
Nom du produit |
Piperazine, 1,4-divaleryl- |
Formule moléculaire |
C14H26N2O2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
1-(4-pentanoylpiperazin-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-3-5-7-13(17)15-9-11-16(12-10-15)14(18)8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
VWMJEUOSPRHDCO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)CCCC |
SMILES canonique |
CCCCC(=O)N1CCN(CC1)C(=O)CCCC |
Autres numéros CAS |
18903-08-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



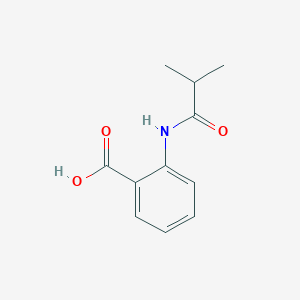
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

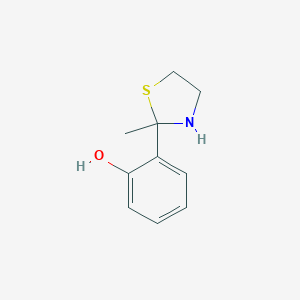
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)




